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molecular formula C10H21O3PSi B1366732 Diethyl (3-trimethylsilylprop-2-ynyl)phosphonate

Diethyl (3-trimethylsilylprop-2-ynyl)phosphonate

Cat. No. B1366732
M. Wt: 248.33 g/mol
InChI Key: SYCUQLOBYQIEEN-UHFFFAOYSA-N
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Patent
US08518916B2

Procedure details

Into a solution of LiHMDS (1M in THF, 63.8 mL, 63.8 mmol) in anhydrous THF (162 mL) was added dropwise under stirring at −10° C. in nitrogen atmosphere diethyl phosphite (7.4 mL, 63.8 mmol). The obtained solution was stirred at the same temperature for 20 min. Afterwards, 3-bromo-1-trimethylsilyl-1-propyne (10 mL, 63.8 mmol) was dropped into and the reaction mixture was stirred at −10° C. for 2 h., then quenched with water and extracted with EtOAc. The combined organic layers were washed with brine, dried on Na2SO4 and evaporated to dryness in vacuo to afford 14.86 g of the title product.
Quantity
63.8 mL
Type
reactant
Reaction Step One
Name
Quantity
162 mL
Type
solvent
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[P:11]([O-:18])([O:15][CH2:16][CH3:17])[O:12][CH2:13][CH3:14].Br[CH2:20][C:21]#[C:22][Si:23]([CH3:26])([CH3:25])[CH3:24]>C1COCC1>[CH3:24][Si:23]([CH3:26])([CH3:25])[C:22]#[C:21][CH2:20][P:11](=[O:18])([O:15][CH2:16][CH3:17])[O:12][CH2:13][CH3:14] |f:0.1|

Inputs

Step One
Name
Quantity
63.8 mL
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
162 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.4 mL
Type
reactant
Smiles
P(OCC)(OCC)[O-]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
BrCC#C[Si](C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
The obtained solution was stirred at the same temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred at −10° C. for 2 h.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with brine
CUSTOM
Type
CUSTOM
Details
dried on Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C[Si](C#CCP(OCC)(OCC)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.86 g
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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